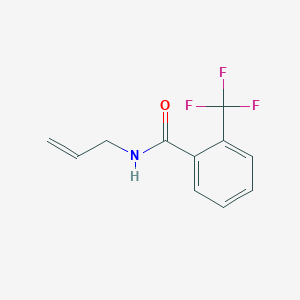

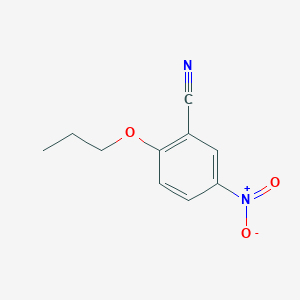

N-allyl-2-(trifluoromethyl)benzamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-allyl-2-(trifluoromethyl)benzamide involves various methods, including metal triflate-catalyzed reactions and palladium-catalyzed processes. Metal triflates have been used for the benzylation and allylation of 1,3-dicarbonyl compounds, offering a route to benzylated products with high yields under non-anhydrous conditions (Noji, Konno, & Ishii, 2007). Similarly, palladium-catalyzed allylalkynylation of benzynes has been reported to yield 1-allyl-2-alkynylbenzenes effectively (Jeganmohan & Cheng, 2004).

Molecular Structure Analysis

The molecular structure of related complexes, such as (allyl)zirconium(IV) complexes with the N,N′-bis(trimethylsilyl)benzamidinato ligand, demonstrates diverse bonding modes of allyl groups, indicating the complexity of the structural analysis in this chemical family (Walther, Fischer, Friedrich, Gebhardt, & Görls, 1996).

Chemical Reactions and Properties

N-Allyl compounds, including this compound, undergo various chemical reactions, highlighting their reactivity and functional versatility. For example, the isomerization of N-allyl amides to form geometrically defined di-, tri-, and tetrasubstituted enamides has been explored, showcasing the potential for creating bioactive pharmacophores (Trost, Cregg, & Quach, 2017).

Physical Properties Analysis

Research on related compounds indicates a wide range of physical properties, such as polymorphic transitions influenced by factors like grinding, which can significantly affect the biological activity of the compounds (Shishkina, Shaposhnyk, Baumer, Voloshchuk, Bondarenko, & Ukrainets, 2022).

Chemical Properties Analysis

The electrophilic trifluoromethylthiolation of allylsilanes with trifluoromethanesulfanamide offers insight into the chemical properties of this compound, illustrating the methods for synthesizing allylic trifluoromethylthiolated compounds (Liu, Chu, & Qing, 2013).

Aplicaciones Científicas De Investigación

Metal Triflate-Catalyzed Benzylation and Allylation

Research demonstrates the use of rare earth metal and hafnium triflate-catalyzed secondary benzylation and allylation of 1,3-diketones, ketoesters, and ketoamides, highlighting the procedure's effectiveness under non-anhydrous conditions and its versatility in generating benzylated products with high yields. This study emphasizes the role of Lewis acidity in optimizing reaction conditions and the potential for synthesizing compounds with quaternary carbon atoms (Noji, Konno, & Ishii, 2007).

Synthesis of Alpha-Hydroxycarboxylic Acid Derivatives

Another study explores the use of 5H-alkyl-2-phenyl-oxazol-4-ones as building blocks for the asymmetric synthesis of alpha-hydroxycarboxylic acid derivatives. The research demonstrates the efficiency of using terminally substituted allyl systems for Mo-catalyzed asymmetric allylic alkylation, resulting in products formed with excellent enantioselectivities. This approach allows further modifications via double bond chemistry, offering a pathway to synthesize alpha-hydroxyamides (Trost, Dogra, & Franzini, 2004).

Antiarrhythmic Activity of Benzamides

The antiarrhythmic properties of benzamides with 2,2,2-trifluoroethoxy ring substituents were evaluated, demonstrating the potential of tertiary and secondary benzamides derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide in oral antiarrhythmic activity. This study highlights the significance of the basicity of the amine nitrogen and the nature of the link between heterocycle and amide nitrogen on antiarrhythmic activity (Banitt, Bronn, Coyne, & Schmid, 1977).

Palladium-Catalyzed Ortho-Fluorination

A pivotal study on Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines underscores the use of N-fluoro-2,4,6-trimethylpyridinium triflate as a crucial F(+) source and NMP as a promoter. This fluorination protocol's broad applicability in medicinal chemistry and synthesis is noted for converting triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Mecanismo De Acción

Target of Action

The compound is likely to interact with proteins or enzymes that have affinity for benzamide derivatives .

Mode of Action

Benzamide derivatives are known to undergo reactions at the benzylic position, involving free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the compound’s targets, leading to changes in cellular processes.

Biochemical Pathways

For instance, if the compound targets enzymes involved in signal transduction, it could potentially affect signaling pathways .

Result of Action

The molecular and cellular effects of N-allyl-2-(trifluoromethyl)benzamide’s action are not well-documented. The effects would likely depend on the compound’s targets and the biochemical pathways it influences. For instance, if the compound inhibits a particular enzyme, it could lead to decreased activity of that enzyme, affecting the cellular processes it is involved in .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, affecting its overall effect .

Propiedades

IUPAC Name |

N-prop-2-enyl-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3NO/c1-2-7-15-10(16)8-5-3-4-6-9(8)11(12,13)14/h2-6H,1,7H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZYXKOYWOFFUBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C1=CC=CC=C1C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(1,3-benzodioxol-5-yl)isoxazol-5-yl]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-amine](/img/structure/B4584050.png)

![2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-{4-methoxy-3-[(2-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B4584054.png)

![(2-chloro-6-fluorobenzyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4584069.png)

![1-({6-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)amino]-1,3-benzothiazol-2-yl}thio)acetone](/img/structure/B4584090.png)

![methyl 2-[(2,3-dimethoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4584096.png)

![3-ethyl-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4584130.png)

![3-[1-benzyl-3-(4-methoxyphenyl)-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylacrylamide](/img/structure/B4584144.png)